molecular formula C8H12O4 B1395553 ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate CAS No. 324767-92-2

ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate

Cat. No.: B1395553
CAS No.: 324767-92-2
M. Wt: 172.18 g/mol
InChI Key: VOKQEANCCLGFQI-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate is a heterocyclic compound that contains a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of ethyl acetoacetate with formaldehyde and a suitable catalyst can lead to the formation of the desired pyran ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce alcohol derivatives .

Scientific Research Applications

Ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play crucial roles in its reactivity and interactions with biological molecules. The compound can form hydrogen bonds and undergo various chemical transformations that contribute to its biological activity .

Comparison with Similar Compounds

Ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-2-12-8(10)6-3-4-11-5-7(6)9/h9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKQEANCCLGFQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(COCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716088
Record name Ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324767-92-2
Record name Ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate

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